5-(3-Methoxyphenyl)nicotinonitrile

Description

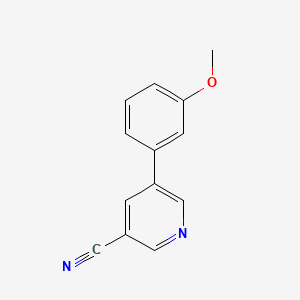

5-(3-Methoxyphenyl)nicotinonitrile is a pyridine-based compound featuring a nitrile group at the 3-position and a 3-methoxyphenyl substituent at the 5-position of the pyridine ring.

Properties

IUPAC Name |

5-(3-methoxyphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-13-4-2-3-11(6-13)12-5-10(7-14)8-15-9-12/h2-6,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEHPQKVOLJGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744976 | |

| Record name | 5-(3-Methoxyphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268095-80-2 | |

| Record name | 5-(3-Methoxyphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(3-Methoxyphenyl)nicotinonitrile can be achieved through a three-component Dimroth reaction. This involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate. The reaction typically yields nicotinonitrile derivatives in fair to good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(3-Methoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Methoxyphenyl)nicotinonitrile has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Substituent Position: The meta-methoxy group (3-position) in the target compound may offer different electronic effects compared to para-substituted analogs (e.g., 4-methoxyphenyl in ). Compounds with substituents at the 4-position (e.g., 4-amino-5-methoxynicotinonitrile ) prioritize hydrogen bonding over aromatic interactions, diverging from the target compound’s phenyl-based hydrophobic interactions.

Functional Group Diversity :

- Hydroxymethyl vs. Methoxyphenyl : The hydroxymethyl group in increases polarity, making it more suitable for hydrophilic applications. In contrast, the methoxyphenyl group balances lipophilicity and moderate electron donation.

- Trifluoromethyl vs. Methoxy : Trifluoromethyl groups (e.g., in ) are strongly electron-withdrawing, reducing ring electron density and enhancing stability against oxidation—critical for corrosion inhibitors or bioactive molecules.

Physicochemical Properties

- Lipophilicity: Fluorinated () and trifluoromethylphenoxy () compounds exhibit higher logP values than the target compound, favoring blood-brain barrier penetration. The methoxyphenyl group offers intermediate lipophilicity.

- Solubility :

- Hydroxymethyl derivatives () are water-soluble, whereas methoxyphenyl and trifluoromethyl analogs are more suited to organic solvents.

Biological Activity

5-(3-Methoxyphenyl)nicotinonitrile, with the CAS number 1268095-80-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H10N2O

- Molecular Weight: 214.23 g/mol

- CAS Number: 1268095-80-2

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Properties: Preliminary studies suggest that this compound may inhibit viral replication, although specific mechanisms remain to be elucidated.

- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity: Investigations have revealed that it possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammatory processes and microbial resistance mechanisms. This interaction may lead to the modulation of enzyme activity or receptor signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of this compound against several pathogens. The results are summarized in the table below:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Inhibition of cell wall synthesis |

| Escherichia coli | 64 | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 128 | Inhibition of protein synthesis |

These findings indicate that the compound has a broad spectrum of activity, particularly against Gram-positive bacteria.

Case Studies

-

Study on Anti-inflammatory Effects:

A recent investigation into the anti-inflammatory properties of this compound demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro. This suggests a potential therapeutic application for inflammatory diseases . -

Research on Antiviral Activity:

Another study assessed the antiviral potential of this compound against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, suggesting that further exploration could lead to new antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.